
Fmoc-L-2-ブロモフェニルアラニン
説明
Fmoc-L-2-Bromophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a bromine atom attached to the phenyl ring. The molecular formula of Fmoc-L-2-Bromophenylalanine is C24H20BrNO4, and it has a molecular weight of 466.324 g/mol . This compound is widely used in peptide synthesis and various biochemical applications due to its unique properties.
科学的研究の応用
Chemistry: Fmoc-L-2-Bromophenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and coupling reactions .
Biology: In biological research, Fmoc-L-2-Bromophenylalanine is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to be incorporated into peptides makes it valuable for designing drugs with specific biological activities .
Industry: Fmoc-L-2-Bromophenylalanine is used in the production of various peptide-based materials and products, including hydrogels and biosensors. These materials have applications in tissue engineering, drug delivery, and diagnostics .
作用機序
Target of Action
Fmoc-L-2-Bromophenylalanine, also known as FMOC-PHE(2-BR)-OH, is primarily used as a protecting group for amines in the field of peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-L-2-Bromophenylalanine involves the protection of the amino group of an amino acid during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amino group from reacting prematurely during the synthesis process .
Biochemical Pathways
Fmoc-L-2-Bromophenylalanine plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the controlled formation of peptide bonds, which are the primary structures in proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include the formation of proteins with specific sequences and structures .
Pharmacokinetics
Its properties such as its molecular weight (466324), density (15±01 g/cm3), and boiling point (6571±550 °C at 760 mmHg) suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the action of Fmoc-L-2-Bromophenylalanine is the successful synthesis of peptides with specific sequences and structures . By protecting the amino group during synthesis, the compound allows for the controlled formation of peptide bonds, leading to the creation of desired peptides .
Action Environment
The action of Fmoc-L-2-Bromophenylalanine is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its specific melting point (167.8 °C) and boiling point . Additionally, the compound must be stored at 0°C to maintain its stability . The compound’s action can also be influenced by the presence of other chemicals in its environment, such as the specific reactants used in peptide synthesis .
生化学分析
Biochemical Properties
Fmoc-L-2-Bromophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s interaction with biomolecules. These interactions are crucial for the compound’s role in facilitating peptide synthesis and modification .
Cellular Effects
Fmoc-L-2-Bromophenylalanine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s incorporation into peptides can alter their biological activity, affecting receptor binding and signal transduction. Additionally, Fmoc-L-2-Bromophenylalanine can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in amino acid utilization and energy production .
Molecular Mechanism
The molecular mechanism of Fmoc-L-2-Bromophenylalanine involves its interactions with biomolecules at the molecular level. The Fmoc group can be selectively removed under basic conditions, exposing the amino group for peptide bond formation. The bromine atom on the phenyl ring can form halogen bonds with other molecules, influencing the compound’s binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, Fmoc-L-2-Bromophenylalanine can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-2-Bromophenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Fmoc-L-2-Bromophenylalanine is generally stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and differentiation reported over extended periods .
Dosage Effects in Animal Models
The effects of Fmoc-L-2-Bromophenylalanine vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. Threshold effects have been reported, with specific dosages required to achieve desired biological outcomes without causing toxicity. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
Fmoc-L-2-Bromophenylalanine is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, facilitating its incorporation into peptides. Additionally, Fmoc-L-2-Bromophenylalanine can affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes. These interactions are crucial for the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of Fmoc-L-2-Bromophenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as binding affinity and cellular uptake mechanisms. These properties are important for understanding the compound’s bioavailability and efficacy in biological systems .
Subcellular Localization
Fmoc-L-2-Bromophenylalanine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Fmoc-L-2-Bromophenylalanine can localize to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis and other cellular processes. Understanding its subcellular localization is essential for elucidating its role in biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-L-2-Bromophenylalanine can be synthesized through several methods. One common approach involves the bromination of Fmoc-L-phenylalanine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired bromination .
Industrial Production Methods: In industrial settings, the production of Fmoc-L-2-Bromophenylalanine often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound with high purity .
化学反応の分析
Types of Reactions: Fmoc-L-2-Bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: Fmoc-L-2-Bromophenylalanine is often used in peptide coupling reactions where the Fmoc group is removed to allow for the formation of peptide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Oxidation Products: Oxidized derivatives of phenylalanine.
Reduction Products: Reduced forms of the compound.
類似化合物との比較
Fmoc-L-Phenylalanine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Fmoc-L-3-Bromophenylalanine: Bromine atom is positioned differently on the phenyl ring, leading to different reactivity and properties.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a bromine atom, leading to different chemical behavior.
Uniqueness: Fmoc-L-2-Bromophenylalanine is unique due to the presence of the bromine atom at the 2-position of the phenyl ring. This positioning allows for specific substitution reactions that are not possible with other derivatives. Additionally, the Fmoc group provides a convenient protecting group for peptide synthesis, making it a valuable tool in both research and industrial applications .
特性
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPAUULVKPBHU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370315 | |
| Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-47-2 | |
| Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-bromophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


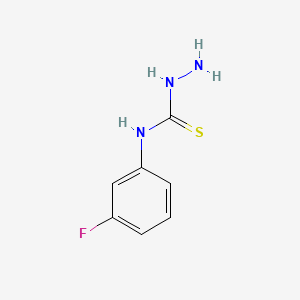

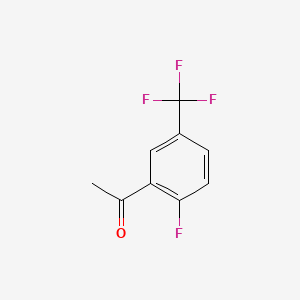
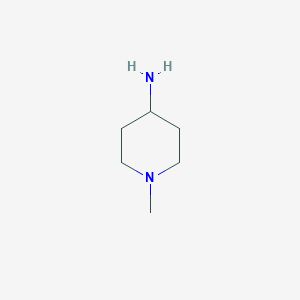

![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)
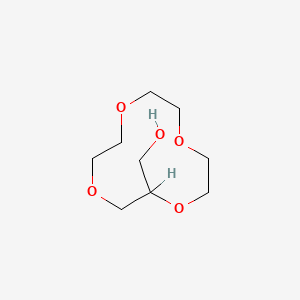
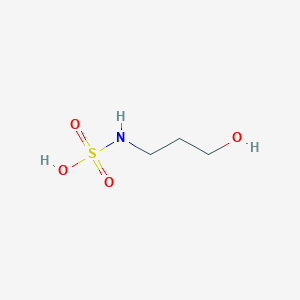
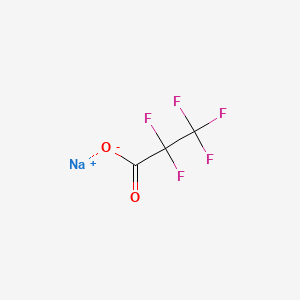
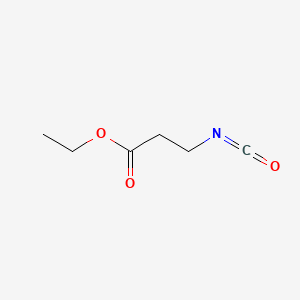

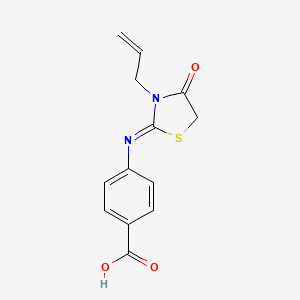

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
